1-[(1r)-1-Phenylethyl]pyrrolidin-2-one
Description
1-[(1R)-1-Phenylethyl]pyrrolidin-2-one is a chiral pyrrolidin-2-one derivative characterized by a phenylethyl substituent at the nitrogen atom of the lactam ring. Its stereochemistry is critical to its biological and physicochemical properties. The compound has been synthesized via Sharpless asymmetric dihydroxylation reactions, yielding isomers with distinct configurations, such as the (4R)-4-[(1R)-1,2-dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one derivative described in crystallographic studies . The absolute configuration at key stereocenters (e.g., C7, C10, and C13) has been confirmed using single-crystal X-ray diffraction, revealing a monoclinic crystal system (space group P2₁) with unit cell parameters a = 6.1953 Å, b = 8.2895 Å, and c = 13.2737 Å .
Properties
IUPAC Name |
1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10(11-6-3-2-4-7-11)13-9-5-8-12(13)14/h2-4,6-7,10H,5,8-9H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGMKRHJNDHTOS-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of (R)-1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one
One documented method involves catalytic hydrogenation of the precursor (R)-1-(2-hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one using palladium on activated charcoal as a catalyst.
- Reaction conditions :
- Solvent: Methanol
- Pressure: Atmospheric (760 Torr)
- Temperature: Ambient
- Duration: 1 hour
- Yield : Approximately 85%
- Reference : Baussanne et al., Tetrahedron Asymmetry, 1998
This method is efficient for synthesizing the target compound with high enantiomeric purity by selective hydrogenation of the dihydropyrrolone precursor.
Sharpless Asymmetric Dihydroxylation of 1-[(1R)-1-Phenylethyl]-4-vinylpyrrolidin-2-one
Another advanced synthetic approach uses Sharpless asymmetric dihydroxylation on the vinyl-substituted pyrrolidinone derivative:
- Starting material : (1S)-1-((1R)-1-phenylethyl)-4-vinylpyrrolidin-2-one
- Reagents :
- AD-mix-β (asymmetric dihydroxylation catalyst)
- Methanesulfonamide
- Solvent mixture: tert-butanol and water (1:1)
- Conditions :
- Temperature: 0 °C (273 K)
- Reaction time: 24 hours
- Workup :
- Addition of sodium sulfite (Na2SO3) to quench the reaction
- Extraction with dichloromethane
- Washing with 2N KOH solution
- Drying over sodium sulfate
- Concentration under reduced pressure
- Purification : Chromatography using methanol/ethyl acetate (3:7)
- Outcome : Mixture of two diastereomeric isomers in a 2:1 ratio, with the major isomer recrystallized to pure form
- Yield : 68% combined yield of isomers
- Reference : Fava et al., IUCr Journals, 2008
This method provides access to dihydroxylated derivatives of the compound, which can be further manipulated or serve as intermediates.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Catalyst/Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Catalytic hydrogenation | (R)-1-(2-Hydroxy-1-phenylethyl)-1,5-dihydropyrrol-2-one | Pd on activated charcoal | Methanol, 760 Torr, ambient temp, 1 h | 85 | Simple, efficient hydrogenation |
| Sharpless asymmetric dihydroxylation | (1S)-1-((1R)-1-phenylethyl)-4-vinylpyrrolidin-2-one | AD-mix-β, methanesulfonamide | tert-butanol/water, 0 °C, 24 h | 68 | Produces dihydroxylated isomers, requires chromatographic purification |
Analytical and Structural Characterization
- NMR Data (from Sharpless dihydroxylation product):
- Aromatic protons: δ 7.36–7.24 ppm (multiplet, 5H)
- Methine proton adjacent to phenyl: δ 5.47 ppm (quartet, J=7.1 Hz)
- Multiple doublets and multiplets in 3.1–3.7 ppm region corresponding to hydroxylated pyrrolidinone ring protons
- Mass Spectrometry :
- LCMS (APCI+): m/z 250 (MH+) consistent with molecular formula C14H19NO3
- Crystallography :
- Monoclinic crystal system, space group P21
- Hydrogen bonding networks stabilize crystal packing
- Absolute stereochemistry confirmed by X-ray diffraction
- Reference : IUCr Journals, 2008
Chemical Reactions Analysis
Types of Reactions
1-[(1r)-1-Phenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenylethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(1r)-1-Phenylethyl]pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolidinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the synthesis of drugs, dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(1r)-1-Phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidin-2-one Derivatives
Anti-Alzheimer’s Agents
Pyrrolidin-2-one derivatives with benzyl or substituted benzyl groups exhibit acetylcholinesterase (AChE) inhibition, a key mechanism in Alzheimer’s therapy. For example:
Key Insight : The phenylethyl group in this compound may enhance lipid solubility and blood-brain barrier penetration, but methoxy or trifluoromethyl substitutions in related compounds improve AChE binding affinity .
Antiarrhythmic and Antihypertensive Agents
Arylpiperazine-substituted pyrrolidin-2-one derivatives target α-adrenoceptors (ARs):
Key Insight : The absence of a piperazine moiety in this compound limits its adrenergic activity, whereas chlorophenyl-piperazine substituents in analogs enhance receptor selectivity and antiarrhythmic potency (e.g., ED₅₀ = 1.0 mg/kg for compound 13) .
Imaging Agents and Pharmacokinetic Modulators
Pyrrolidin-2-one derivatives are utilized in radiopharmaceuticals and metabolic studies:
Key Insight: The trifluoromethylphenyl group in the CB1 imaging agent enhances target binding and metabolic stability, whereas the aminophenyl analog serves as a versatile intermediate .
Physicochemical Properties
Key Insight : The phenylethyl group in this compound increases hydrophobicity compared to NMP, which is highly polar and used as a solvent .
Biological Activity
Overview
1-[(1R)-1-Phenylethyl]pyrrolidin-2-one, also known as a pyrrolidinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by a five-membered lactam ring and is structurally significant in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C12H15NO
- Molecular Weight : 189.25 g/mol
- CAS Number : 60737-24-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The compound may function as an inhibitor of specific enzymes, modulating cellular pathways that are crucial for various physiological functions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Modulates specific enzyme activities |
Case Study: Anticancer Mechanism
In a detailed study examining the effects of this compound on human colon cancer cells, researchers observed significant changes in cell cycle dynamics. The compound was found to increase the percentage of cells in the sub-G1 phase, indicating apoptosis. Additionally, Western blot analysis revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins, confirming its role in promoting programmed cell death .
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Key Activity |
|---|---|---|
| 2-Pyrrolidinone | 2-Pyrrolidinone | Moderate antimicrobial |
| Pyrovalerone | Pyrovalerone | Dopamine transporter inhibitor |
| 4-Bromopiperidine | 4-Bromopiperidine | Anticancer activity |
Q & A
Q. What crystallographic techniques characterize polymorphic forms of the compound?
- High-resolution XRD (λ = 0.71073 Å) at low temperatures (e.g., 83 K) minimizes thermal motion artifacts. Pair with differential scanning calorimetry (DSC) to identify polymorph transitions and assess stability under stress conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
